REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2C=CC=CC=2)=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C]=[O:19].Cl.[Cl:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(Cl)(Cl)(Cl)Cl.O.C(O)=O>[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([C:2]2[CH:7]=[CH:6][C:5]([CH:8]=[O:19])=[CH:4][CH:3]=2)=[CH:24][CH:23]=1 |f:1.2.3.4,^3:17|
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These reaction conditions
|
Type
|
TEMPERATURE
|
Details
|
were maintained for a period of 4 days
|
Duration
|
4 d
|
Type
|
ADDITION
|
Details
|
After this time the reaction mixture was added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with chlorobenzene (50 ml.)
|
Type
|
WASH
|
Details
|
The combined organic phases were then washed successively with 2 M hydrochloric acid (100 ml.) and water (2×100 ml.)
|
Type
|
CUSTOM
|
Details
|
evaporated onto chromotographic silica gel (40 g.)
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
ADDITION
|
Details
|
was added to the top of a column of chromatographic silica gel (160 g.)
|
Type
|
WASH
|
Details
|
The column was then washed through with carbon tetrachloride (2000 ml.)
|
Type
|
WASH
|
Details
|
eluted with chloroform (2000 ml.) The fractions
|
Type
|
ADDITION
|
Details
|
containing material of Rf value (system: SiO2 ; methylene chloride/carbon tetrachloride 1:1 v/v)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |